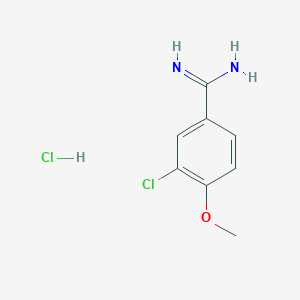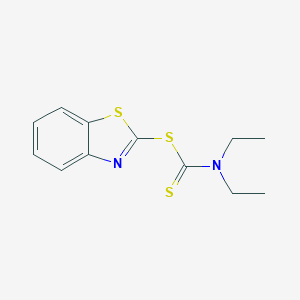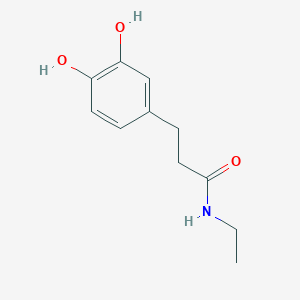
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide, also known as DEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DEP is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement.
作用机制
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide exerts its neuroprotective effects through multiple mechanisms. Firstly, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can scavenge free radicals and reduce oxidative stress, which can lead to neuronal damage and death. Secondly, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can inhibit the production of pro-inflammatory cytokines, which can exacerbate neuroinflammation. Finally, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can enhance dopamine release and uptake, which can help restore normal dopamine signaling in the brain.
生化和生理效应
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and enhance dopamine release and uptake. In vivo studies have shown that 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in lab experiments is its relatively low toxicity compared to other dopamine derivatives. Additionally, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide is readily available and can be synthesized using standard laboratory techniques. However, one limitation of using 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide. Firstly, more studies are needed to elucidate the exact mechanisms by which 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide exerts its neuroprotective effects. Secondly, studies are needed to determine the optimal dosage and administration route for 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in the treatment of neurodegenerative disorders. Finally, more research is needed to explore the potential therapeutic applications of 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in other neurological and psychiatric disorders.
Conclusion:
In conclusion, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide is a promising chemical compound that has potential therapeutic applications in the treatment of Parkinson's disease and other neurodegenerative disorders. 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide exerts its neuroprotective effects through multiple mechanisms, including reducing oxidative stress, inhibiting neuroinflammation, and enhancing dopamine release and uptake. While there are some limitations to using 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in lab experiments, its low toxicity and availability make it an attractive candidate for further research.
合成方法
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can be synthesized through the reaction of dopamine hydrochloride with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide. The chemical structure of 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide is shown in Figure 1.
科学研究应用
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and other neurodegenerative disorders. 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been found to enhance dopamine release and uptake, which can help alleviate the symptoms of Parkinson's disease.
属性
CAS 编号 |
125789-86-8 |
|---|---|
产品名称 |
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide |
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-12-11(15)6-4-8-3-5-9(13)10(14)7-8/h3,5,7,13-14H,2,4,6H2,1H3,(H,12,15) |
InChI 键 |
OQUBQEQXVVOGLG-UHFFFAOYSA-N |
SMILES |
CCNC(=O)CCC1=CC(=C(C=C1)O)O |
规范 SMILES |
CCNC(=O)CCC1=CC(=C(C=C1)O)O |
同义词 |
Benzenepropanamide, N-ethyl-3,4-dihydroxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



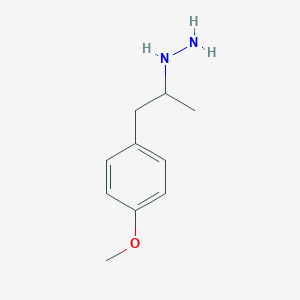

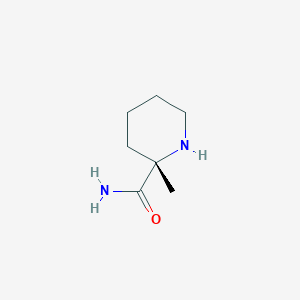
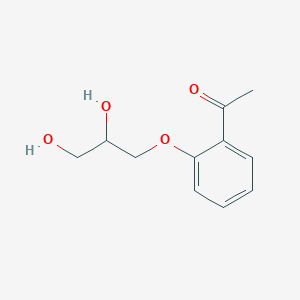
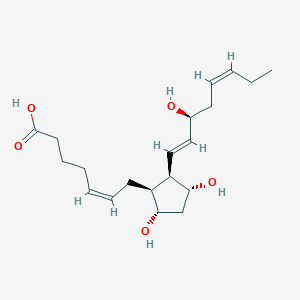

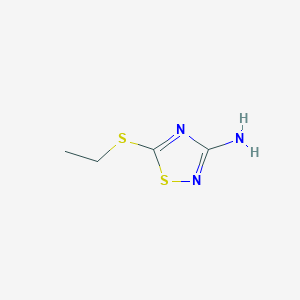
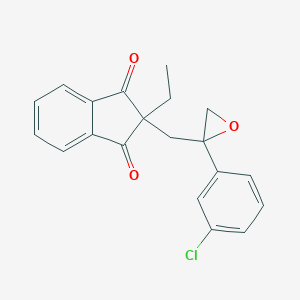
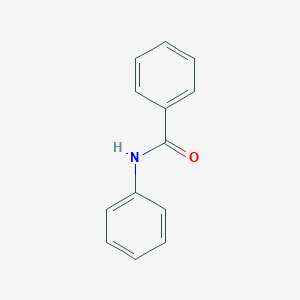
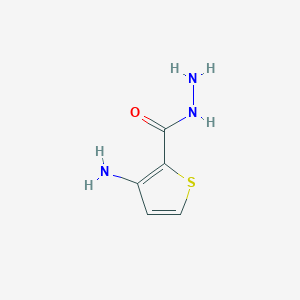
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)
